3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound featuring a pyrazole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Substitution Reactions:
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Alcohols or amines, depending on the functional groups present.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
Medicinally, 3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects could be mediated through binding to these targets, altering their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: Lacks the isopropyl and thiazole groups.
3-isopropyl-1-phenyl-1H-pyrazole-5-carboxamide: Lacks the pyridinyl and thiazole groups.
N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide: Lacks the isopropyl and phenyl groups.
Uniqueness
The uniqueness of 3-isopropyl-1-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the isopropyl group may enhance its lipophilicity, the phenyl group may contribute to aromatic interactions, and the thiazole and pyridinyl groups may provide additional binding sites for molecular targets.
This compound’s distinct structure allows it to interact with a variety of biological targets, making it a versatile candidate for research and development in multiple fields.
Properties
Molecular Formula |
C21H19N5OS |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-phenyl-5-propan-2-yl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H19N5OS/c1-14(2)17-12-19(26(25-17)15-8-4-3-5-9-15)20(27)24-21-23-18(13-28-21)16-10-6-7-11-22-16/h3-14H,1-2H3,(H,23,24,27) |
InChI Key |
GAILTYFRSAKXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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